molecular formula C8H6Br2N2O B1525064 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde hydrobromide CAS No. 1311317-97-1

3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde hydrobromide

Cat. No. B1525064
M. Wt: 305.95 g/mol
InChI Key: JJGIYDFJHCEWIR-UHFFFAOYSA-N
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Description

“3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde hydrobromide” is a chemical compound with the CAS Number: 1311317-97-1 . It has a molecular weight of 305.96 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of “3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde hydrobromide” and similar compounds has been reported in the literature . The synthesis typically involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C8H5BrN2O.BrH/c9-8-6 (5-12)10-7-3-1-2-4-11 (7)8;/h1-5H;1H . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 305.96 .

Scientific Research Applications

Synthesis of 3-Aminoimidazo[1,2-a]pyridines

3-Aminoimidazo[1,2-a]pyridines are synthesized in good to excellent yields using ionic liquids, such as 1-butyl-3-methylimidazolium bromide ([bmim]Br). This process features simple workup, and the ionic liquid can be easily separated from the product for reuse, highlighting the method's efficiency and environmental friendliness (Shaabani, Soleimani, & Maleki, 2006).

Development of Heterocyclic Compounds

A novel synthesis pathway for 2-amino-1H-imidazol-4-carbaldehyde derivatives was established, leading to the efficient synthesis of 2-aminoimidazole alkaloids like oroidin, hymenidin, dispacamide, monobromodispacamide, and ageladine A. This underscores the compound's role as a versatile intermediate for synthesizing bioactive molecules (Ando & Terashima, 2010).

Facile Synthesis Techniques

In a quest for more efficient synthetic routes, 3-aminoimidazo[1,2-a]pyridine derivatives were synthesized via a one-pot three-component condensation reaction under solvent-free mechanochemical ball-milling conditions. This method offers advantages such as mild reaction conditions, high yields, high atom economy, short reaction times, and simple separation, demonstrating the compound's role in facilitating novel synthesis approaches (Maleki, Javanshir, & Naimabadi, 2014).

Anti-corrosion and Biological Activity

The compound has found applications in material science, particularly in anti-corrosion studies. For example, experimental and computational studies on "2-phenylimidazo [1,2-a]pyrimidine-3-carbaldehyde" revealed its potential as an inhibitor against the corrosion of carbon steel in HCl solution, indicating the broader utility of related compounds in corrosion inhibition (Ech-chihbi et al., 2017).

Safety And Hazards

The compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-bromoimidazo[1,2-a]pyridine-2-carbaldehyde;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O.BrH/c9-8-6(5-12)10-7-3-1-2-4-11(7)8;/h1-5H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGIYDFJHCEWIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)Br)C=O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde hydrobromide

CAS RN

1311317-97-1
Record name Imidazo[1,2-a]pyridine-2-carboxaldehyde, 3-bromo-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311317-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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